molecular formula C7H10ClF2NO2 B3024629 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone CAS No. 478258-79-6

2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone

Cat. No.: B3024629
CAS No.: 478258-79-6
M. Wt: 213.61 g/mol
InChI Key: JFEUMTDKMNZFLA-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone is a chemical compound with the molecular formula C5H8ClF2NO It is characterized by the presence of a chloro group, two difluoro groups, and a hydroxypiperidino group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-2,2-difluoroethanone and 4-hydroxypiperidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Reaction Steps: The 2-chloro-2,2-difluoroethanone is reacted with 4-hydroxypiperidine in the presence of a base to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles, leading to the formation of new compounds.

    Oxidation Reactions: The hydroxypiperidino group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ethanone derivatives, while oxidation and reduction reactions produce corresponding oxidized or reduced products.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone involves its interaction with molecular targets and pathways within biological systems. The compound may act by:

    Binding to Enzymes: It can inhibit or activate specific enzymes, affecting metabolic pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.

    Altering Cellular Processes: It can influence various cellular processes, such as gene expression, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,2-difluoroethanone: Lacks the hydroxypiperidino group, making it less complex and potentially less versatile.

    4-Hydroxypiperidine: Does not contain the chloro and difluoro groups, limiting its reactivity and applications.

    2-Chloro-1-(4-hydroxypiperidino)-1-ethanone: Similar structure but lacks the difluoro groups, affecting its chemical properties.

Uniqueness

2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone is unique due to the presence of both chloro and difluoro groups along with the hydroxypiperidino moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-hydroxypiperidin-1-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO2/c8-7(9,10)6(13)11-3-1-5(12)2-4-11/h5,12H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEUMTDKMNZFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20382431
Record name 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478258-79-6
Record name 2-Chloro-2,2-difluoro-1-(4-hydroxypiperidino)-1-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20382431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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